Styelin E
Description
Styelin E is a 32-residue antimicrobial peptide isolated from the hemocytes of the solitary tunicate Styela clava. It belongs to the styelin family (Styelins A-E), which is characterized by phenylalanine-rich sequences and broad-spectrum activity against marine bacteria and human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . This compound shares significant sequence homology with other styelins, particularly Styelin D, differing by only one residue at position 25 (lysine in Styelin D vs. glutamic acid in this compound) . Like its congeners, this compound undergoes extensive post-translational modifications (PTMs), including hydroxylation and bromination, which enhance its stability and efficacy under challenging physiological conditions such as high salinity and acidic pH . These PTMs also enable unique functionalities, such as metal binding and radical generation, which may contribute to host defense mechanisms in S. clava .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GWLRKAAKSVGKFYYKHKYYIKAAWKIGRHAL |
Origin of Product |
United States |
Comparison with Similar Compounds
Styelin E vs. Styelin D
Structural Similarities and Differences :
- Sequence Homology : this compound and D share 81 identical residues out of 82, differing only at position 25 (lysine in D vs. glutamic acid in E) .
- Post-Translational Modifications : Both peptides exhibit PTMs, including 6-bromotryptophan, 3,4-dihydroxyphenylalanine (DOPA), and hydroxylated lysine/arginine residues. Styelin D contains 12 modified residues, while the extent of PTMs in this compound remains less characterized .
Functional Comparisons :
- Antimicrobial Activity : Styelin D demonstrates potent activity against Gram-positive bacteria (MICs: 5–7 µg/mL) and Gram-negative bacteria (MIC: 2.1 µg/mL at pH 5.5) . This compound’s activity is inferred to be similar but may vary due to its glutamic acid substitution, which could alter charge interactions with bacterial membranes .
- Environmental Resilience : Native Styelin D retains activity in 200 mM NaCl and acidic conditions (pH 5.5–7.4), outperforming synthetic unmodified analogs. This resilience is attributed to PTMs like hydroxylation, which likely apply to this compound as well .
- Cytotoxicity: Styelin D shows hemolytic activity and toxicity to human cervical cancer cells (ME-180), suggesting styelins may act as allogeneic cytotoxins.
Table 1: Key Features of Styelin D and E
*Sequence based on ; †Includes 6-bromotryptophan, DOPA, dihydroxylysine/arginine.
This compound vs. Clavanins
Clavanins (A-E) are histidine-rich, 23-residue peptides from S. clava, distinct from styelins in structure and function:
- Structure : Clavanins are shorter, C-terminally amidated, and lack the phenylalanine-rich domains of styelins .
- Activity : Clavanins are most effective at acidic pH (e.g., clavaspirin shows potent cytotoxicity), whereas styelins retain activity across a broader pH range (5.5–7.4) .
- PTMs : Clavanins lack the extensive hydroxylation and bromination seen in styelins, making them less resilient to high salinity .
This compound vs. Cecropins
Cecropins, found in insects and nematodes, share precursor organization with styelins but differ structurally:
- Sequence : Cecropins lack the acidic C-terminal extension present in styelins .
- Function : Both disrupt bacterial membranes, but styelins’ PTMs enhance activity under high salt, a feature absent in cecropins .
This compound vs. Pleurocidin
Pleurocidin, a fish-derived antimicrobial peptide, shares sequence homology with styelins but lacks PTMs, reducing its efficacy in extreme environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
